1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
Overview
Description
“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with the empirical formula C10H9N3F2 and a molecular weight of 209.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1H-1,2,4-triazole derivatives were synthesized and screened on Arabidopsis thaliana and Oryza sativa . Another study reported the synthesis of a crucial intermediate for the synthesis of azole antifungal drugs .
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is characterized by a pyrazole ring attached to a 2,4-difluorophenyl group via a methylene bridge .
Scientific Research Applications
Early Drug Discovery
This compound is provided to researchers as part of a collection of unique chemicals for early drug discovery efforts . It serves as a potential starting point for the synthesis of more complex molecules that could have pharmacological activity.
Synthesis of Blatter Radicals
In the field of organic chemistry, this compound has been used in the synthesis of Blatter radicals. These radicals are important for studying structural, redox, and magnetic properties which are essential in material science and catalysis .
Antifungal Agents
The difluorophenyl group in this compound is structurally similar to those found in certain antifungal agents. Researchers have explored its use in synthesizing new optically active antifungal azoles, which are crucial in developing treatments for fungal infections .
Catalysis
Due to its unique structure, this compound can be used to modify catalysts. The difluorophenyl moiety may influence the catalyst’s activity and selectivity, which is vital in industrial chemical processes .
Material Science
The compound’s derivatives have been studied for their magnetic properties, which could be applied in designing new materials for electronic devices. This includes the development of organic semiconductors and conductive polymers .
Safety And Hazards
The safety data sheet provided by Sigma-Aldrich indicates that this compound is classified as a combustible solid. It does not have a flash point, indicating that it does not ignite easily . Users are advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling .
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUVZIAADOZCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.